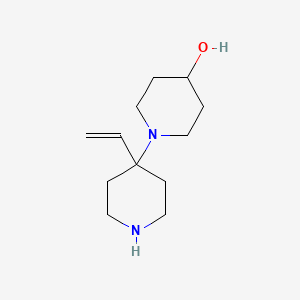
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is a compound with the molecular formula C₁₂H₂₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated using appropriate alkylating agents under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring is achieved through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidin-4-ol: A hydroxylated derivative with similar structural features.
Ethenylpiperidine: A compound with an ethenyl group, similar to the target compound.
Uniqueness
1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is unique due to the presence of both ethenyl and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(4-ethenylpiperidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H22N2O/c1-2-12(5-7-13-8-6-12)14-9-3-11(15)4-10-14/h2,11,13,15H,1,3-10H2 |
InChI Key |
PKONKFMBSQFTDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCNCC1)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


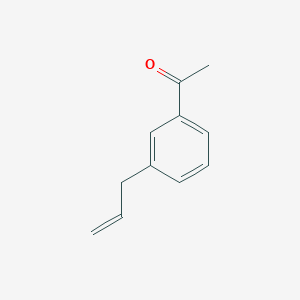
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
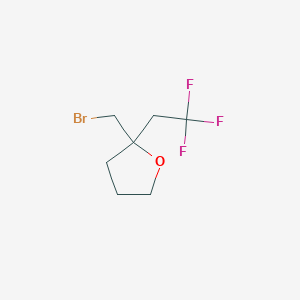
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
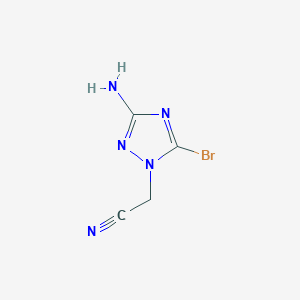
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
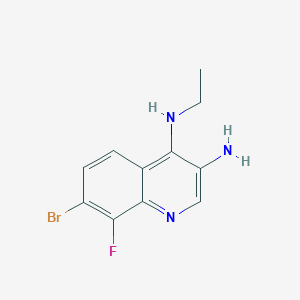
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
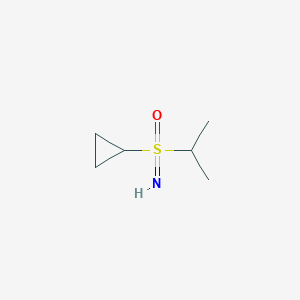
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
